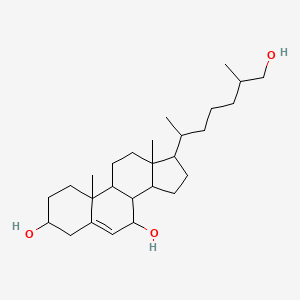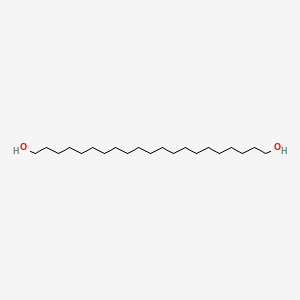
1,21-Heneicosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,21-Heneicosanediol is an organic compound belonging to the class of long-chain fatty alcohols. It has the molecular formula C21H44O2 and a molecular weight of 328.5729 . This compound is characterized by having an aliphatic tail of 21 carbon atoms with hydroxyl groups at both ends, making it a diol . It is typically found as a white to pale yellow crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,21-Heneicosanediol is commonly synthesized through the hydrogenation of long-chain alcohols . One of the synthetic routes involves the reduction of 1,20-Heneicosadiene using hydrogen in the presence of a catalyst . The reaction conditions typically include a temperature range of 105-105.5°C and a pressure of 1.5 Torr .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction . The resulting product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,21-Heneicosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form long-chain alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Long-chain alkanes.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
1,21-Heneicosanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of long-chain fatty alcohols and their derivatives.
Biology: Investigated for its role in biological membranes and its potential as a bioactive compound.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,21-Heneicosanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups at both ends of the molecule allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability . Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,20-Heneicosadiene
- 1,18-Octadecanediol
- 1,16-Hexadecanediol
- 1,14-Tetradecanediol
Uniqueness
1,21-Heneicosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure allows it to exhibit distinct physical and chemical properties compared to other long-chain diols . Its ability to form layered structures similar to the smectic phase of liquid crystals makes it an interesting compound for studying the properties of long-chain aliphatic compounds .
Eigenschaften
Molekularformel |
C21H44O2 |
|---|---|
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
henicosane-1,21-diol |
InChI |
InChI=1S/C21H44O2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23/h22-23H,1-21H2 |
InChI-Schlüssel |
YDIUKXTYXBWRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCO)CCCCCCCCCCO |
melting_point |
105 - 105.5 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


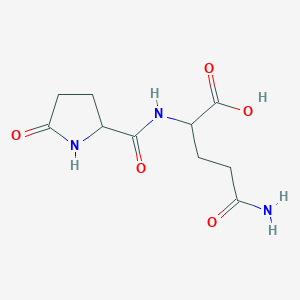


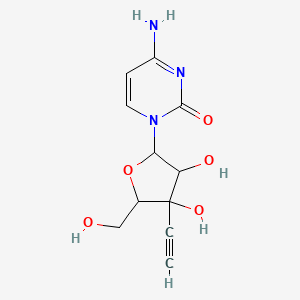

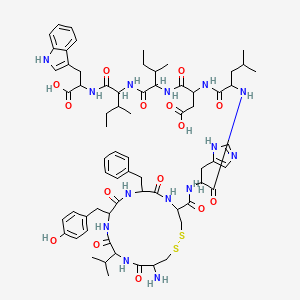
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
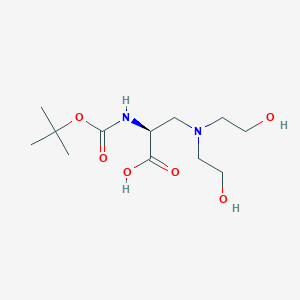

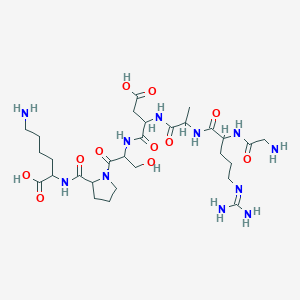

![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
